Butylphenylurea

Description

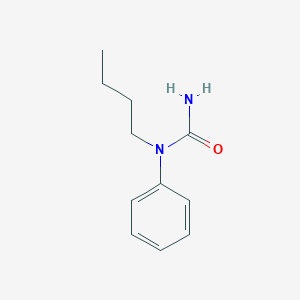

Structure

2D Structure

3D Structure

Properties

CAS No. |

62641-29-6 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-butyl-1-phenylurea |

InChI |

InChI=1S/C11H16N2O/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14) |

InChI Key |

GOGYHVOOMHFPAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemodiversification of Butylphenylurea Scaffolds

Established Reaction Pathways for Butylphenylurea Synthesis

Traditional methods for synthesizing urea (B33335) derivatives, including this compound, have been refined over many years. These pathways are generally reliable and are founded on fundamental organic reactions involving the formation of the core urea functional group.

The most direct and widely utilized method for preparing N,N'-disubstituted ureas like this compound is the nucleophilic addition of an amine to an isocyanate. fiveable.melibretexts.org This reaction is typically efficient and high-yielding. The mechanism involves the attack of the nucleophilic nitrogen atom of the amine (butylamine) on the electrophilic carbonyl carbon of the isocyanate (phenyl isocyanate). libretexts.org This process forms a tetrahedral intermediate which then rearranges to the stable urea product. libretexts.orgnih.gov

Reactants and Product in Nucleophilic Addition

| Reactant 1 | Reactant 2 | Product |

|---|

This method's popularity stems from its simplicity and the commercial availability of a wide range of amine and isocyanate starting materials. researchgate.net

Alternative synthetic strategies involve the generation of the urea linkage from various precursor compounds, often through multi-step or one-pot procedures. A classic approach involves the use of phosgene (COCl₂) or its safer, solid equivalents like triphosgene or N,N'-Carbonyldiimidazole (CDI). nih.gov In this method, an amine reacts with the phosgene equivalent to form an intermediate isocyanate or a carbamoyl chloride, which subsequently reacts with a second amine to yield the unsymmetrical urea. nih.govwikipedia.orgasianpubs.org

Rearrangement reactions also provide a pathway to isocyanate intermediates, which can be trapped in situ by an amine. nih.gov Notable examples include:

Hofmann Rearrangement : An amide is treated with a halogen (e.g., bromine) and a strong base to generate an isocyanate intermediate, which can then react with butylamine. nih.gov

Curtius Rearrangement : An acyl azide, typically formed from a carboxylic acid derivative, thermally or photochemically rearranges to an isocyanate, which is then intercepted by an amine to form the urea. nih.gov

Development of Novel and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. This focus has led to significant innovations in the synthesis of urea derivatives.

While many urea syntheses proceed without catalysis, the use of catalytic systems can enhance reaction rates, improve yields, and allow for milder reaction conditions. For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical ureas from aryl chlorides or triflates and sodium cyanate, which generates an aryl isocyanate in situ. organic-chemistry.org Other catalytic systems, such as those based on ruthenium, have also been explored for related transformations. organic-chemistry.org Nickel complexes have been employed to catalyze the reaction of organic halides with metal cyanates to produce isocyanates, which can then be converted to ureas. google.com

The optimization of reaction conditions is crucial for maximizing efficiency and minimizing byproducts. rsc.org Modern approaches utilize data-driven methods, such as Bayesian optimization, to systematically explore the reaction space, including parameters like solvent, temperature, catalyst loading, and reagent concentration. nih.govnih.govnsf.gov This allows for the rapid identification of optimal conditions, accelerating the development of robust and high-yielding synthetic protocols. rsc.orgnih.gov

Examples of Catalytic Approaches in Urea Synthesis

| Catalyst Type | Reactants | Key Advantage |

|---|---|---|

| Palladium Complexes | Aryl halides, Sodium cyanate, Amine | Tolerates a wide range of functional groups. organic-chemistry.org |

| Nickel(0) Complexes | Organic halides, Metal cyanate, Amine | Provides a route from readily available halides. google.com |

The principles of green chemistry are increasingly being applied to the synthesis of ureas to reduce environmental impact. epa.govacs.org A primary goal is to prevent waste and maximize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. acs.orgyale.edu

Key green strategies in urea synthesis include:

Avoiding Hazardous Reagents : Replacing highly toxic phosgene with safer alternatives like N,N'-Carbonyldiimidazole (CDI) or even using CO₂ as a C1 building block under atmospheric pressure. nih.govorganic-chemistry.org

Use of Catalysis : Employing catalytic reagents instead of stoichiometric ones minimizes waste. epa.govyale.edu Catalysts are used in small amounts and can facilitate many reaction cycles. epa.gov

Energy Efficiency : Designing syntheses that can be run at ambient temperature and pressure reduces energy consumption. epa.govyale.edu

Safer Solvents : Minimizing the use of auxiliary substances like solvents or choosing environmentally benign options when necessary. epa.govyale.edu Mechanochemistry, which involves solvent-free reactions induced by mechanical energy, represents a promising sustainable method for catalyst and compound synthesis. qub.ac.uk

Renewable Feedstocks : Exploring the use of starting materials derived from renewable sources rather than depletable fossil fuels is a long-term goal for sustainable chemical production. yale.edursc.orgresearchgate.net

Design and Preparation of this compound Analogues and Prodrugs

Chemodiversification of the this compound scaffold is essential for modulating its physicochemical and biological properties. This involves the systematic synthesis of analogues and the design of prodrugs.

An analogue is a compound that is structurally similar to the parent molecule. For this compound, analogues can be prepared by:

Varying the alkyl chain (e.g., replacing the butyl group with ethyl, hexyl, or cyclic groups).

Introducing substituents (e.g., chloro, methyl, methoxy groups) onto the phenyl ring at different positions.

Replacing the phenyl ring with other aromatic or heteroaromatic systems.

These modifications are typically achieved by selecting the appropriate starting amine and/or isocyanate in the synthetic schemes described above. mdpi.com The goal of creating analogues is often to establish structure-activity relationships (SAR) for a particular biological target. nih.gov

A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active parent drug. nih.govredalyc.org The prodrug approach is used to overcome issues such as poor solubility, instability, or unfavorable pharmacokinetics. For this compound, a prodrug could be designed by attaching a promoiety to one of the urea nitrogen atoms, for example, through an ester or carbamate linkage that is cleavable in vivo. redalyc.orgmdpi.comresearchgate.net The synthesis of such prodrugs requires an additional chemical step to link the parent molecule to the desired promoiety. nih.gov

Rational Design Principles for Structural Modification

The rational design of novel this compound derivatives is a systematic process that leverages an understanding of structure-activity relationships (SAR) and computational chemistry to predict how structural changes will impact biological function. The core principle is to strategically modify distinct regions of the this compound molecule to enhance its interaction with a specific biological target.

Key strategies in the rational design of these scaffolds include:

Structure-Activity Relationship (SAR) Studies: SAR provides foundational insights by correlating the chemical structure of a molecule with its biological activity. For phenylurea compounds, SAR studies have elucidated the importance of substituents on both the phenyl ring and the urea nitrogen atoms. nih.gov For instance, the position and nature of substituents on the phenyl ring can significantly influence activity. In related sulphonylureas, para-substitution on the benzene ring with groups like methyl, chloro, or trifluoromethyl has been shown to enhance antihyperglycemic activity. pharmacy180.com Similarly, the length and branching of the alkyl chain (the butyl group in this compound) are critical for optimizing lipophilicity and, consequently, biological potency. nih.govpharmacy180.com Studies on other N,N'-disubstituted ureas have shown that modifications at these positions can lead to potent and selective agents for various targets. benthamdirect.com

Computational and In Silico Methods: Modern drug design heavily relies on computational tools to predict molecular interactions. Molecular docking simulations can predict the binding orientation of this compound derivatives within the active site of a target protein, such as an enzyme or receptor. benthamdirect.comnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For example, docking studies on phenylurea derivatives designed as IDO1 inhibitors helped predict the binding mode and guided the synthesis of potent compounds. nih.gov Furthermore, techniques like quantitative structure-activity relationship (QSAR) analysis can develop mathematical models that relate the chemical structures of compounds to their biological activities, enabling the prediction of potency for novel, unsynthesized analogs. nih.govresearchgate.net

Scaffold Hopping and Isosteric Replacement: This strategy involves replacing parts of the molecule with other chemical groups (isosteres) that have similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. In the this compound scaffold, the phenyl ring or the butyl group could be replaced with other cyclic or aliphatic moieties. The urea linkage itself can also be a target for modification.

Rigidification of Structure: Flexible molecules can adopt multiple conformations, not all of which may be optimal for binding to a target. Introducing rigid structural elements, such as rings or double bonds, can lock the molecule into a more bioactive conformation. mdpi.com For instance, a flexible alkylamino group in a lead compound might be replaced with a more rigid piperidinyl group to optimize the spatial arrangement of substituents. nih.gov This can lead to a significant increase in binding affinity and biological activity.

The application of these principles allows for a more directed and efficient exploration of the chemical space around the this compound scaffold, increasing the probability of discovering derivatives with improved therapeutic potential.

Synthetic Access to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is primarily achieved through the reaction of a substituted phenyl isocyanate with butylamine, or conversely, the reaction of phenylamine with butyl isocyanate. The versatility of this reaction allows for the introduction of a wide array of substituents onto either the phenyl ring or the butyl group by using appropriately functionalized starting materials.

A general and widely used method for synthesizing N,N'-disubstituted ureas involves the coupling of an isocyanate with a primary or secondary amine. researchgate.net For this compound derivatives, this translates to two primary routes:

Route A: Reaction of a substituted aniline with butyl isocyanate.

Route B: Reaction of a substituted phenyl isocyanate with butylamine.

Route B is often preferred due to the commercial availability and reactivity of a wide range of substituted phenyl isocyanates. The reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at room temperature.

Multi-step Synthesis for Diverse Analogs:

The creation of a library of diverse this compound analogs often requires multi-step synthetic sequences to prepare the necessary substituted anilines or phenyl isocyanates. A representative synthetic scheme for phenylurea derivatives intended as IDO1 inhibitors illustrates this complexity. nih.gov The synthesis began with the nitration of a starting aldehyde, followed by a series of reactions including nucleophilic aromatic substitution, oxidation, and olefination to build a complex side chain. nih.gov The nitro group was then reduced to an amine, which could be reacted with an appropriate isocyanate to yield the final phenylurea products. nih.gov Subsequent hydrolysis of an ester group often yields the final active compound. nih.gov

Table 1: Representative Synthetic Reactions for Phenylurea Derivatives

| Starting Material 1 | Starting Material 2 | Reaction Type | Product Class | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Phenyl Isocyanate | Butylamine | Nucleophilic Addition | N-Butyl-N'-phenylurea | 78-88 | nih.gov |

| Substituted Aniline | Butyl Isocyanate | Nucleophilic Addition | N-Butyl-N'-phenylurea | Not Specified | General Method |

| Phenyl Isocyanate Derivatives | prop-2-yn-1-amine | Nucleophilic Addition | N,N-Diphenylurea Precursor | Not Specified | frontiersin.org |

| 4,6-disubstituted-2-aminobenzothiazole | β-bromopropionyl isocyanate | Nucleophilic Addition | Benzothiazolyl Urea | Not Specified | mdpi.com |

| Dibenzoylhydrazine Carboxamide | Benzylamine Derivatives | Rearrangement/Coupling | N-Benzyl-N'-acylurea | 40-55 | reading.ac.uk |

The synthesis of related N,N'-disubstituted ureas has been explored for various therapeutic applications, including antiplatelet agents and anticancer agents, demonstrating the broad applicability of these synthetic strategies. benthamdirect.comresearchgate.net For example, a series of N,N'-disubstituted ureas were synthesized and evaluated as antiplatelet agents, with the lead compound showing potent inhibition of platelet aggregation. benthamdirect.com Similarly, N,N'-diarylurea derivatives have been synthesized and shown to inhibit cancer cell growth through various signaling pathways. researchgate.net These examples underscore the robustness of the synthetic methodologies available for generating chemical diversity around the urea scaffold.

Molecular Mechanisms of Action and Target Interaction Profiling

Biochemical Pathway Modulation and Enzyme Inhibition

Butylphenylurea moieties have been identified as key components in a variety of enzyme inhibitors, demonstrating their versatility in targeting different enzymatic activities.

A significant area of research has focused on the role of the this compound group in the inhibition of Histone Methyltransferase DOT1L. DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79), a post-translational modification linked to active gene transcription. mpg.de Dysregulation of DOT1L activity is implicated in certain cancers, particularly MLL-rearranged leukemias. nih.gov

The inhibitory action of compounds containing a this compound moiety against DOT1L is a result of specific molecular interactions within the enzyme's active site. The 4-tert-butylphenyl-substituted urea (B33335) group of these inhibitors engages with a newly formed, largely hydrophobic pocket within the DOT1L enzyme. This binding event induces a notable conformational change in the enzyme. researchgate.net

The urea functionality is crucial for this interaction, forming key hydrogen bonds with the side chains of specific amino acid residues. Notably, the carbonyl oxygen of the urea group forms a hydrogen bond with the sidechain of asparagine 241 (Asn241), while the urea nitrogens can interact with aspartate 161 (Asp161). frontiersin.org The tert-butylphenyl group itself settles into a hydrophobic cavity, further stabilizing the inhibitor-enzyme complex.

Table 1: Key Molecular Interactions of this compound Moiety with DOT1L

| Interacting Moiety of Inhibitor | Interacting Residue(s) in DOT1L | Type of Interaction |

| Urea Carbonyl Oxygen | Asn241 | Hydrogen Bond |

| Urea Nitrogens | Asp161 | Hydrogen Bonds |

| tert-Butylphenyl Group | Hydrophobic Pocket | Hydrophobic Interactions |

By inhibiting DOT1L, this compound-containing compounds effectively block the methylation of H3K79. This has profound effects on gene transcription. In the context of MLL-rearranged leukemias, aberrant recruitment of DOT1L leads to the hypermethylation of H3K79 at MLL fusion target genes, such as HOXA9 and MEIS1, driving leukemogenesis. nih.gov Inhibition of DOT1L by molecules featuring a this compound moiety leads to a reduction in H3K79 methylation, which in turn suppresses the expression of these oncogenes. nih.gov

Furthermore, research in neuroblastoma has shown that DOT1L-mediated H3K79 methylation is essential for the binding of the N-Myc oncoprotein to its target gene promoters. aacrjournals.org Consequently, DOT1L inhibitors can disrupt this process and downregulate N-Myc target genes. aacrjournals.org

Interestingly, the role of H3K79 methylation is not solely linked to gene activation. Studies in cardiomyocyte differentiation have revealed that while H3K79me2 in gene bodies is associated with active transcription, its presence in specific regulatory elements can contribute to the silencing of genes not typically expressed in cardiomyocytes. biorxiv.org This dual functionality highlights the complex regulatory landscape influenced by DOT1L activity and its inhibition.

Beyond DOT1L, phenylurea derivatives have demonstrated inhibitory activity against a range of other enzymes, indicating the broad applicability of this chemical scaffold in inhibitor design.

Indoleamine 2,3-dioxygenase 1 (IDO1): Phenylurea derivatives have been identified as potent and selective inhibitors of IDO1, an enzyme involved in tryptophan metabolism and a key target in cancer immunotherapy. frontiersin.orgnih.gov

Cytokinin oxidase/dehydrogenase (CKO): Certain phenylurea compounds act as competitive inhibitors of CKO, a flavoenzyme that degrades cytokinins, which are plant hormones. The urea backbone of these inhibitors forms hydrogen bonds with the active site residue Asp169. nih.gov

p38α Mitogen-Activated Protein Kinase: Substituted N,N'-diarylureas have been developed as potent inhibitors of p38α, a key enzyme in cellular signaling pathways related to inflammation and stress responses. nih.gov

Other Kinases: The phenylurea scaffold is a component of several multi-kinase inhibitors, such as Sorafenib, which targets various kinases involved in tumor progression, including RAF kinases and VEGFR. researchgate.net

Photosystem II: In the field of agriculture, phenylurea herbicides function by inhibiting photosynthesis at the level of photosystem II. researchgate.net

Table 2: Phenylurea Derivatives as Inhibitors of Various Enzymes

| Enzyme Target | Class of Phenylurea Derivative | Therapeutic/Application Area |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Phenylurea derivatives | Cancer Immunotherapy |

| Cytokinin oxidase/dehydrogenase (CKO) | N,N'-diphenylurea derivatives | Plant Biology |

| p38α Mitogen-Activated Protein Kinase | N,N'-diarylureas | Anti-inflammatory |

| Various Kinases (e.g., RAF, VEGFR) | Aryl urea moieties | Oncology |

| Photosystem II | Substituted phenylureas | Herbicides |

Histone Methyltransferase (DOT1L) Inhibition by this compound Moieties

Receptor Binding and Signaling Cascade Interventions

In addition to enzyme inhibition, phenylurea analogues have been shown to interact with cell surface receptors, thereby modulating intracellular signaling pathways.

A notable example of receptor-mediated activity is the antagonism of the Neuropeptide Y5 (NPY5) receptor by various phenylurea analogues. The NPY5 receptor is a G protein-coupled receptor (GPCR) involved in the regulation of energy homeostasis and has been investigated as a target for anti-obesity drugs. rndsystems.com

Functional assays have demonstrated that phenylurea analogues act as antagonists at the human NPY5 receptor. nih.gov This antagonism has been shown to interfere with downstream signaling cascades. For instance, in cellular assays, these antagonists can block the NPY-induced decrease in forskolin-stimulated cyclic AMP (cAMP) accumulation. nih.gov This suggests an intervention in the Gαi-mediated inhibition of adenylyl cyclase.

Furthermore, NPY receptor signaling can be complex, involving multiple pathways. In vascular smooth muscle cells, NPY-mediated effects are influenced by both Y1 and Y5 receptors. While Y1 receptor activation leads to calcium-dependent signaling through protein kinase C (PKC) and calcium/calmodulin-dependent kinase II (CaMKII), Y5 receptor activity contributes to the inhibition of the adenylyl cyclase-protein kinase A (PKA) pathway. nih.gov The antagonism of the NPY5 receptor by phenylurea compounds would therefore be expected to disinhibit the PKA pathway. Additionally, research has implicated the NPY/Y5R axis in the activation of the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility. nih.gov

General Principles of Receptor Interaction for Urea Derivatives

The urea functional group is a cornerstone in the design of bioactive molecules due to its unique ability to form stable and directional hydrogen bonds with biological receptors. This capability is central to the molecular recognition and subsequent biological activity of urea derivatives, including this compound. The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality allows urea-containing compounds to establish multiple, stabilizing interactions with protein targets.

The interaction of urea derivatives with receptors is not limited to simple hydrogen bonding. Stacking and NH-π interactions involving aromatic groups, such as the phenyl ring in this compound, and the urea moiety can also play a significant role in stabilizing the ligand-receptor complex. For instance, interactions between a tryptophan residue's indole (B1671886) ring and a urea group can involve stacking, where the two moieties are parallel, or NH-π interactions, where an N-H bond is perpendicular to the indole ring.

A notable example of the critical role of the urea scaffold in receptor binding is observed in the interaction of a urea derivative with the P2Y1 receptor. X-ray crystallography has revealed that the N-H groups of the urea moiety form a bidentate hydrogen bond with a carbonyl residue of a leucine (B10760876) amino acid on the receptor's outer surface. This single, yet crucial, polar interaction is a key determinant of the compound's antagonist activity.

The table below summarizes the key interactions of urea derivatives with biological receptors.

| Interaction Type | Description | Key Moieties Involved |

| Hydrogen Bonding | The primary mode of interaction, where the urea N-H groups act as donors and the carbonyl oxygen acts as an acceptor, forming stable bonds with amino acid residues. | Urea N-H, Urea C=O, Receptor backbone/side chains (e.g., Leu, Asn, Glu) |

| NH-π Interactions | A non-covalent interaction between an electron-rich π system (like an aromatic ring) and an adjacent N-H group. | Urea N-H, Aromatic side chains of amino acids (e.g., Trp, Tyr, Phe) |

| Stacking Interactions | Parallel arrangement of the urea moiety and an aromatic ring, contributing to the stability of the complex. | Urea moiety, Aromatic side chains of amino acids (e.g., Trp) |

| Hydrophobic Interactions | Interactions driven by the tendency of nonpolar groups to associate in an aqueous environment, often involving the substituents on the urea nitrogens. | Alkyl/Aryl substituents (e.g., butyl, phenyl), Hydrophobic pockets of the receptor |

Membrane Transport Mechanisms

This compound as an Ionophore Component for Anion Transport

Research into synthetic membrane transporters has identified the potential of urea derivatives, such as this compound, to function as components of ionophores for anion transport across lipid bilayers. A notable example is a synthetic transporter designed as a phosphatidylcholine derivative with a 4-tert-butylphenylurea group attached to the end of its sn-2 acyl chain. This design positions the urea moiety, the active ion-binding site, at the membrane-water interface.

The fundamental mechanism of action involves the urea group binding a chloride ion at the membrane surface through the formation of hydrogen bonds. Following binding, the transporter facilitates the movement of the chloride ion through the hydrophobic core of the membrane to the opposite leaflet. This process operates via a "relay mechanism," where the ion is passed to an acceptor molecule in the opposing membrane leaflet.

The efficiency of this transport is directly related to the affinity of the urea group for the anion. Studies have shown that transporters incorporating a 4-nitrophenylurea group, which has a higher affinity for chloride, exhibit faster transport rates compared to those with a 4-tert-butylphenylurea group, which is a weaker binder. This underscores the importance of the electronic properties of the phenyl ring substituent in modulating the anion-binding strength and, consequently, the transport efficacy.

The following table details the components of the synthetic anion transporter and their respective functions.

| Component | Function |

| Phosphatidylcholine Scaffold | Forms the backbone of the transporter, anchoring it within the lipid bilayer. |

| sn-2 Acyl Chain | Acts as a flexible linker, positioning the ionophore group at the membrane surface. |

| 4-tert-butylphenylurea Moiety | The ionophore component that binds the anion (e.g., chloride) via hydrogen bonds. |

Kinetics and Aggregation Behavior in Membrane Systems

The kinetics of anion transport mediated by this compound-containing transporters are often non-linear, indicating that the transport is not a simple one-to-one carrier mechanism. Instead, it is frequently mediated by kinetically active aggregates of the transporter molecules within the membrane.

Experimental evidence for this aggregation comes from studies where the observed chloride influx rate constants were measured at varying transporter concentrations. The non-linear relationship between the rate constant and concentration suggests a higher-order dependence, which is characteristic of a transport process involving molecular aggregates.

The stoichiometry of these active aggregates can be influenced by the physical properties of the membrane, such as its thickness and composition. For instance, in a thinner membrane composed of 1,2-dimyristoylphosphatidylcholine (DMPC) and cholesterol, the kinetically active species was determined to be a dimer of the transporter molecules. In contrast, in a thicker membrane of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and cholesterol, an aggregate of four transporter molecules was found to be responsible for the transport. This suggests that in thicker membranes, a pair of transporters may be present in each leaflet of the bilayer, forming a more complex transport machinery.

The table below summarizes the observed aggregation behavior of a this compound-containing transporter in different membrane systems.

| Membrane Composition | Relative Thickness | Kinetically Active Aggregate |

| DMPC:cholesterol (7:3) | Thinner | Dimer (2 molecules) |

| POPC:cholesterol (7:3) | Thicker | Tetramer (4 molecules) |

Biological Effects and Physiological Modulations Non Mammalian / Non Clinical

Role as a Plant Growth Regulator

Certain phenylurea derivatives are recognized for their potent cytokinin-like activity, enabling them to function as effective plant growth regulators. wikipedia.orgwikipedia.org Compounds such as Thidiazuron (TDZ) and Forchlorfenuron (CPPU) are synthetic phenylureas that can promote cell division, differentiation, and growth in plant tissues. clinisciences.commedchemexpress.com While 1,3-Diphenylurea itself shows weak cytokinin activity, it is a known component of coconut milk, a classic supplement in plant tissue culture media. wikipedia.orgbioaustralis.com

Phenylurea-based plant growth regulators primarily exert their influence by modulating the cytokinin signaling pathway. Cytokinins are a class of hormones that work in concert and sometimes in opposition to other hormones like auxins and gibberellins (B7789140) to control plant development.

Furthermore, some phenylurea derivatives function by inhibiting the enzyme cytokinin oxidase/dehydrogenase (CKO/CKX). biotrend.comnih.gov This enzyme is responsible for the irreversible degradation of cytokinins. nih.gov By blocking this enzyme, these compounds increase the concentration and residence time of endogenous cytokinins, thereby enhancing cytokinin-mediated responses which can include the regulation of plant height. nih.gov

The primary hormonal pathway modulated by this class of compounds is the cytokinin pathway. nih.govsemanticscholar.org Phenylureas like Thidiazuron can induce cytokinin responses and stimulate the synthesis or accumulation of natural purine-type cytokinins in plant tissues. nih.govnih.gov This leads to a cascade of developmental changes typically associated with cytokinins, such as the promotion of cell division (cytokinesis) and shoot organogenesis. wikipedia.orgclinisciences.com

The effect of phenylureas on other hormone pathways, such as gibberellic acid (GA) biosynthesis, is largely considered to be indirect, resulting from hormonal crosstalk. Cytokinins and gibberellins often have antagonistic effects on plant development. For example:

Stem Elongation: GAs strongly promote stem and internode elongation, whereas cytokinins can inhibit this process.

Apical Dominance: Auxins promote apical dominance, while cytokinins promote the growth of lateral buds.

By increasing the effective concentration of cytokinins, phenylureas can shift the plant's developmental program, suppressing GA-mediated processes like stem elongation in favor of cytokinin-driven processes like cell proliferation and lateral growth. Forchlorfenuron, for instance, acts synergistically with natural auxins to promote cell division and lateral growth, rather than vertical elongation. epa.gov

As plant growth regulators, compounds like Forchlorfenuron (CPPU) are used commercially to increase the size and weight of fruits such as grapes and kiwis. medchemexpress.comepa.govpeptechbio.com More recent research has focused on developing diphenylurea derivatives that inhibit cytokinin degradation; these have been shown to improve the seed and grain yield of crops like wheat, barley, and rapeseed in field trials. nih.gov

Conversely, when used as herbicides, phenylureas can negatively impact crop development. At sub-lethal doses, herbicides like Diuron (B1670789) and Fluometuron have been observed to cause injury and reduce yields in crops such as cotton and soybeans. cambridge.org

Effects of Phenylurea Derivatives on Crop Species

| Compound Class | Specific Compound Example | Crop Species | Observed Effect |

|---|---|---|---|

| Plant Growth Regulator | Forchlorfenuron (CPPU) | Grapes, Kiwi | Increases fruit size, cluster weight, and overall yield. epa.govpeptechbio.com |

| Plant Growth Regulator (CKX Inhibitor) | Diphenylurea Derivative (Compound 19) | Wheat, Barley, Rapeseed | Improves grain and seed yield under field conditions. nih.gov |

| Herbicide | Diuron, Fluometuron | Cotton, Soybean | At higher rates or as residue, can cause crop injury and yield reductions. cambridge.org |

| Herbicide | Diuron | Seagrass | Inhibits photosynthesis and reduces energetic reserves (starch), compromising plant health. nih.gov |

Influence on Plant Stress Physiology

The influence of Butylphenylurea on plant stress physiology is an area of emerging interest, with research suggesting that the phenylurea moiety may play a role in modulating plant responses to abiotic stress.

This compound in Abiotic Stress Tolerance Enhancement

While direct studies on this compound are limited, research on general phenylurea compounds has indicated a potential to alleviate the negative impacts of abiotic stressors. For example, studies on barley (Hordeum vulgare) seedlings subjected to salt stress have shown that the application of phenylurea can partially counteract the detrimental effects of salinity on germination and seedling growth. agriculturejournals.cz Phenylurea herbicides, on the other hand, are known to inhibit photosynthesis by interrupting the electron transfer in photosystem II. researchgate.netnih.gov The specific effects of this compound on different plant species and under various stress conditions warrant further investigation to fully understand its potential for enhancing abiotic stress tolerance.

Modulation of Antioxidant Systems in Plants

Abiotic stress in plants often leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage. nih.gov Plants possess a complex antioxidant defense system, including enzymes like peroxidase and polyphenol oxidase, as well as non-enzymatic compounds such as phenolic compounds and flavonoids, to mitigate this damage. agriculturejournals.cz

Research on barley seedlings under salt stress has demonstrated that the application of phenylurea can modulate the activity of key antioxidant enzymes. agriculturejournals.cz In this study, phenylurea treatment was found to decrease the activity of peroxidase and indoleacetic acid oxidase, while increasing the activity of polyphenol oxidase. agriculturejournals.cz Furthermore, it led to a decrease in the concentration of total phenolic compounds and flavonoids. agriculturejournals.cz These alterations in the antioxidant system were associated with an improved growth rate in the stressed seedlings. agriculturejournals.cz This suggests that the phenylurea structure within this compound could potentially influence the antioxidant defense mechanisms in plants, thereby contributing to their ability to cope with stress. The precise mechanisms and the extent to which this compound specifically modulates these systems in different plant species remain a subject for future research.

| Enzyme/Compound | Effect of Phenylurea on Salt-Stressed Barley |

| Peroxidase | Decrease in activity agriculturejournals.cz |

| Indoleacetic acid oxidase | Decrease in activity agriculturejournals.cz |

| Polyphenol oxidase | Increase in activity agriculturejournals.cz |

| Total Phenolic Compounds | Decrease in concentration agriculturejournals.cz |

| Flavonoids | Decrease in concentration agriculturejournals.cz |

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of Butylphenylurea analogs is intricately linked to the nature and position of substituents on both the phenyl and urea (B33335) moieties. These substitutions influence the molecule's ability to interact with its biological targets, thereby modulating its potency and selectivity.

DOT1L Inhibition:

The discovery of urea-containing compounds as potent inhibitors of the histone methyltransferase DOT1L has been a significant advancement in the development of therapies for MLL-rearranged leukemias. The tert-butyl phenyl urea motif has been identified as a crucial component for binding to the DOT1L active site.

Structure-activity relationship studies have revealed several key determinants for potent DOT1L inhibition:

The Urea Moiety: The two -NH- groups of the urea are critical for activity, contributing significantly to the binding affinity. It is understood that these groups form essential hydrogen bonds with the protein.

Phenyl Ring Substitution: The substitution pattern on the phenyl ring is a major driver of potency. Generally, 3- or 4-substituted phenyl groups are preferred. The nature of the substituent at these positions can dramatically influence inhibitory activity.

Table 1: Impact of Phenyl Ring Substituents on DOT1L Inhibitory Activity of this compound Analogs

| Compound ID | Phenyl Ring Substituent (R) | DOT1L Inhibition (IC50, nM) |

| 1 | H | >1000 |

| 2 | 4-Cl | 50 |

| 3 | 4-CH3 | 80 |

| 4 | 3-Cl | 45 |

| 5 | 3-OCH3 | 65 |

| 6 | 2-Cl | 500 |

This table is a representative example based on general SAR findings and does not represent actual experimental data from a single study.

Antitumor Activity:

Derivatives of phenylurea have also been investigated for their antitumor properties. Modifications to the core structure have led to the identification of compounds with significant cytotoxic effects against various cancer cell lines. A notable example is the development of benzoylphenylurea (B10832687) sulfur analogs, which have shown enhanced potency compared to their parent compounds.

Key SAR findings for antitumor activity include:

Sulfur Linkage: The introduction of a sulfur atom, often as part of a thiourea (B124793) or a related linkage, has been shown to increase antitumor potency.

Benzoyl Group Substitutions: Substitutions on the benzoyl ring can modulate activity. For instance, the presence of a nitro group can influence the compound's cytotoxic profile.

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyrimidine, can lead to a significant increase in antitumor activity.

Table 2: Antitumor Activity of Benzoylphenylurea Sulfur Analogs

| Compound ID | R1 (Benzoyl Ring) | R2 (Phenyl Ring Linker) | Antitumor Activity (IC50, µM) - MCF-7 Cells |

| BPU-1 | 2-NO2 | O | 15.2 |

| BPU-S1 | 2-NO2 | S | 1.8 |

| BPU-S2 | 2-NH2 | S | 2.5 |

| BPU-S3 | 4-Cl | S | 5.1 |

This table is a representative example based on published research on benzoylphenylurea sulfur analogs and is intended to illustrate SAR trends.

The potency and selectivity of this compound derivatives are governed by a delicate balance of steric and electronic properties, which dictate their interactions with the target protein's binding site.

Steric Effects: The size and shape of substituents (steric bulk) are critical. In DOT1L inhibitors, the butyl group must be of an appropriate size to fit into a specific hydrophobic pocket. Similarly, the substituents on the phenyl ring must not be so large as to cause steric clashes with amino acid residues in the binding site. For instance, substitution at the 2-position of the phenyl ring often leads to a decrease in activity, likely due to unfavorable steric interactions.

Electronic Effects: The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, influences the charge distribution of the molecule. This, in turn, affects the strength of hydrogen bonds and other electrostatic interactions with the target protein. For example, electron-withdrawing groups on the phenyl ring can enhance the hydrogen-bonding capability of the urea nitrogens, potentially leading to increased potency. The electronic properties of substituents can be quantified using parameters like the Hammett constant (σ), where a positive value indicates an electron-withdrawing group and a negative value indicates an electron-donating group.

Correlation of Physicochemical Features with Observed Biological Outcomes

Lipophilicity: Measured by the partition coefficient (logP), lipophilicity is a key factor. A certain degree of lipophilicity is required for the compound to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity.

Solubility: Adequate aqueous solubility is crucial for a drug candidate. The urea functional group can sometimes contribute to poor solubility, and modifications to the scaffold are often aimed at improving this property.

Metabolic Stability: The susceptibility of the molecule to metabolism by enzymes such as cytochrome P450s can impact its in vivo efficacy. Researchers often introduce modifications, such as the replacement of metabolically labile groups, to enhance the compound's half-life.

Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate these physicochemical descriptors with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

Table 3: Correlation of Physicochemical Properties with Biological Activity of this compound Analogs

| Compound ID | LogP | Aqueous Solubility (µg/mL) | DOT1L Inhibition (IC50, nM) |

| 7 | 2.5 | 50 | 120 |

| 8 | 3.8 | 10 | 40 |

| 9 | 4.5 | <1 | 55 |

| 10 | 3.2 | 35 | 60 |

This table presents hypothetical data to illustrate the general trends observed between physicochemical properties and biological activity.

Fragment-Based and Scaffold-Hopping Approaches in this compound Research

Modern drug discovery often employs innovative strategies like fragment-based drug design (FBDD) and scaffold hopping to explore novel chemical space and identify new lead compounds.

Fragment-Based Drug Design (FBDD): In the context of this compound research, FBDD can be utilized by identifying small molecular fragments that bind to specific sub-pockets of the target protein. For example, a fragment corresponding to the substituted phenylurea portion could be identified as a binder to the active site of DOT1L. This initial fragment can then be elaborated or "grown" by adding other chemical moieties, such as the butyl group, to enhance its affinity and create a more potent inhibitor. This approach allows for a more efficient exploration of the chemical space and can lead to the discovery of novel and potent compounds.

Scaffold Hopping: This strategy involves replacing the central core or "scaffold" of a known active molecule with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. Starting from a this compound scaffold, researchers can replace the urea core with other bioisosteric groups that can maintain the crucial hydrogen bonding interactions with the target. The goal of scaffold hopping is to identify new chemical series with improved properties, such as better potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents. For instance, the urea moiety in a DOT1L inhibitor could be replaced with a different heterocyclic system that presents hydrogen bond donors and acceptors in a similar spatial arrangement. This can lead to the discovery of entirely new classes of inhibitors with potentially superior drug-like properties.

Environmental Fate, Ecotoxicology, and Degradation Pathways

Environmental Persistence and Biotransformation

The persistence of Butylphenylurea in the environment is a key factor in its potential to cause long-term ecological effects. This persistence is influenced by its susceptibility to biotransformation, the process by which living organisms, primarily microorganisms, alter its chemical structure.

The behavior of this compound in soil is largely governed by adsorption and leaching processes, which in turn determine its mobility and potential to contaminate groundwater. The distribution of phenylurea herbicides in soil, which has implications for their bioavailability and potential for water contamination, is primarily controlled by sorption processes nih.govnih.gov.

Adsorption: The tendency of this compound to bind to soil particles is a critical factor in its environmental mobility. Studies on various phenylurea herbicides have shown that several soil properties significantly correlate with their adsorption, including:

pH

Cation exchange capacity

Organic carbon content nih.gov

Content of amorphous iron and manganese oxides

Clay and silt mass proportions nih.gov

The adsorption of phenylurea herbicides is significantly correlated with the soil's organic matter content, while the correlation with clay content is less pronounced scilit.com. The relationship between the adsorption coefficient (k value) and soil organic matter content has been observed to be exponential scilit.com. Furthermore, the extent of adsorption is inversely related to the water solubility of the specific phenylurea compound scilit.com. For instance, research on tropical soils indicated that phenylurea herbicides like monuron, chlorotoluron, and isoproturon exhibited higher affinities for soil than previously reported nih.gov. The adsorption data for these herbicides fit well with the Freundlich isotherm equation nih.govnih.gov.

Leaching and Mobility: Leaching is the process by which this compound is transported through the soil profile with water. Its mobility is inversely related to its adsorption to soil particles. Phenylurea herbicides can be readily desorbed by water from soils with low to medium organic matter content, such as sandy loam and heavy clay soils. However, in soils with very high organic matter content, desorption is limited scilit.com. The mobility of these compounds, therefore, is a direct consequence of their interaction with soil components.

Table 1: Factors Influencing the Adsorption of Phenylurea Herbicides in Soil

| Soil Property | Influence on Adsorption | Reference |

|---|---|---|

| Organic Carbon Content | High positive correlation; a primary factor in sorption. | nih.gov |

| Clay Content | Variable influence, generally less significant than organic matter. | scilit.com |

| pH | Significant correlation. | nih.gov |

| Cation Exchange Capacity (CEC) | Significant correlation. | nih.gov |

| Amorphous Fe and Mn Oxides | Significant correlation. | nih.gov |

In aquatic systems, this compound can be degraded through abiotic processes such as photodegradation and hydrolysis.

Photodegradation: This process involves the breakdown of the molecule by light energy. While specific data for this compound is limited, studies on other phenylurea herbicides indicate that they can be decomposed by UV irradiation nih.gov. The photochemical reactions of substituted phenylurea herbicides can involve photolysis of the C-X bond on the aromatic ring, photoeliminations, photooxidations, and photorearrangements nih.gov.

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis of phenylurea herbicides is influenced by factors such as temperature and pH frontiersin.org. This process can contribute to the degradation of this compound in aqueous environments, although it is generally considered to be a relatively slow process for this class of compounds nih.gov.

Microbial Metabolism and Biodegradation Processes

Microbial degradation is a primary mechanism for the breakdown of phenylurea herbicides in the environment nih.govresearchgate.net. Microorganisms possess a diverse array of enzymes that can transform these compounds, often using them as a source of carbon and energy nih.gov.

A variety of microorganisms have been identified as being capable of degrading phenylurea herbicides. While specific studies on this compound are scarce, research on structurally similar compounds provides insight into the types of microbes that may be involved.

Bacteria: Several bacterial species have been shown to degrade phenylurea herbicides. These include:

Arthrobacter sp.

Bacillus sp.

Burkholderia sp.

Comamonas sp.

Mycobacterium sp.

Pseudomonas sp.

Rhodococcus sp.

Sphingomonas sp. nih.gov

Stenotrophomonas sp. researchgate.net

Fungi: Fungi also play a significant role in the degradation of these compounds. The soil fungus Mortierella sp. has been shown to degrade several phenylurea herbicides, including chlorotoluron, diuron (B1670789), isoproturon, and linuron nih.gov.

Table 2: Genera of Microorganisms Known to Degrade Phenylurea Herbicides

| Microorganism Type | Genera | Reference |

|---|---|---|

| Bacteria | Arthrobacter, Bacillus, Burkholderia, Comamonas, Mycobacterium, Pseudomonas, Rhodococcus, Sphingomonas, Stenotrophomonas | nih.govresearchgate.net |

| Fungi | Mortierella | nih.gov |

The microbial degradation of phenylurea herbicides proceeds through a series of metabolic steps, resulting in the formation of various intermediate compounds. The initial and most common step in the bacterial degradation of N,N-dimethyl-substituted phenylureas is N-dealkylation nih.gov. This process involves the removal of the alkyl groups from the nitrogen atom of the urea (B33335) side chain.

For example, the degradation of linuron by the fungus Mortierella sp. results in successively dealkylated metabolites and ultimately 3,4-dichloroaniline nih.gov. Similarly, the degradation of isoproturon, chlorotoluron, and diuron by the same fungus involves successive N-demethylation nih.gov. In some cases, additional hydroxylation of the phenyl ring can occur nih.gov. The fate of these metabolites is of environmental concern, as some may be more persistent or toxic than the parent compound.

Pathways of Detoxification and Accumulation in Non-Target Organisms (excluding human/mammalian toxicity)

The interaction of this compound with non-target organisms is a critical aspect of its ecotoxicological profile. This includes the processes of detoxification, where organisms metabolize the compound to less harmful substances, and accumulation, where the compound is stored in the organism's tissues.

Detoxification: Invertebrates, like other organisms, possess enzymatic systems to detoxify foreign compounds. The primary enzymes involved in the detoxification of xenobiotics in insects, for instance, are Cytochrome P450 monooxygenases (CYP450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs) nih.gov. These enzymes are involved in Phase I (functionalization) and Phase II (conjugation) reactions that transform the parent compound into more water-soluble and easily excretable metabolites.

Accumulation: The potential for this compound to accumulate in non-target organisms depends on its physicochemical properties, such as its octanol-water partition coefficient (Kow), and the organism's ability to metabolize and excrete the compound. While specific data on this compound is lacking, the general principles of bioaccumulation suggest that compounds with moderate to high lipophilicity have a greater potential to accumulate in the fatty tissues of organisms. The persistence of a chemical in the environment is a key factor influencing its potential for exposure and long-term adverse effects on biota.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For Butylphenylurea, several chromatographic techniques are particularly applicable, each offering distinct advantages for separation and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of phenylurea compounds due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile molecules. walshmedicalmedia.comnih.govlabmanager.com Reversed-phase (RP-HPLC) is the most common mode used for this class of compounds. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970), is used in conjunction with a polar mobile phase. nih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, with its butyl and phenyl groups, exhibits significant hydrophobicity, allowing for strong retention and good separation from more polar impurities or metabolites.

The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities in a single run. phenomenex.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound provides strong chromophoric activity, typically monitored around 210-245 nm. nih.govchromatographyonline.com For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations to ensure linearity and accuracy. chromatographyonline.com

Table 1: Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (Octadecyl), 150 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds based on polarity. nih.gov |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. chromatographyonline.com |

| Injection Volume | 5 - 20 µL | Volume of sample introduced into the system. |

| Column Temperature | Ambient or 40°C | Affects viscosity and separation kinetics. lmaleidykla.lt |

| Detection | UV at 210-245 nm | Monitors the absorbance of the phenyl group for detection and quantification. nih.govchromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the comprehensive analysis of metabolites, including those of this compound. nih.govucdavis.edu This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry. nih.gov It is particularly useful for identifying and quantifying a wide range of small molecules in biological samples. nih.govresearchgate.net

A critical step in the GC-MS analysis of many metabolites, which are often non-volatile, is chemical derivatization. researchgate.net For this compound and its potential hydroxylated or conjugated metabolites, a derivatization process such as trimethylsilylation is required to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net This process replaces active hydrogen atoms on hydroxyl, amino, or carboxyl groups with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectra, which provide a unique fragmentation pattern or "fingerprint" for each compound, are used for identification by comparison to spectral libraries. researchgate.net This allows for the profiling of metabolites and the elucidation of metabolic pathways. nih.gov

Table 2: Workflow for GC-MS Based Metabolite Profiling

| Step | Description | Key Considerations |

|---|---|---|

| 1. Extraction | Isolation of metabolites from the biological matrix (e.g., urine, plasma). | Choice of solvent to ensure comprehensive extraction of metabolites with varying polarities. researchgate.net |

| 2. Derivatization | Chemical modification (e.g., trimethylsilylation) to increase volatility. | Reaction must be complete to ensure accurate quantification. researchgate.netresearchgate.net |

| 3. GC Separation | Separation of derivatized metabolites on a capillary column. | Temperature programming is optimized for resolving complex mixtures. researchgate.net |

| 4. Ionization & MS Detection | Ionization of eluted compounds (e.g., Electron Impact) and mass analysis. | EI provides reproducible fragmentation patterns for library matching. researchgate.net |

| 5. Data Processing | Deconvolution of spectra and identification of metabolites using databases. | Matching retention times and mass spectra against reference libraries for confident identification. nih.gov |

High-Performance Thin Layer Chromatography (HPTLC) Densitometry

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages, including high sample throughput, simplicity, and cost-effectiveness. researchgate.netresearchgate.net It is a powerful tool for both qualitative and quantitative analysis. jfda-online.comnih.gov HPTLC utilizes plates with a stationary phase of finer particle size compared to conventional TLC, leading to better resolution and sensitivity. nih.govacclmp.com

For the analysis of this compound, a sample solution is applied as a narrow band onto an HPTLC plate, typically coated with silica gel. The plate is then placed in a sealed chamber containing a suitable mobile phase. The mobile phase moves up the plate via capillary action, and separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases.

After the development of the chromatogram, the plate is dried, and the separated bands are visualized, often under UV light. For quantitative analysis, the plate is scanned using a densitometer. This instrument measures the absorbance or fluorescence of the analyte spots at a specific wavelength. The resulting data is used to generate a calibration curve, allowing for the precise quantification of this compound in the sample. iipseries.org

Table 3: Key Parameters in HPTLC-Densitometry Method

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | High-performance silica gel 60 F254 plates. | Provides a polar surface for adsorption chromatography. researchgate.net |

| Sample Application | Automated band-wise application. | Ensures uniformity and reproducibility. researchgate.net |

| Mobile Phase | A mixture of organic solvents. | e.g., Toluene:Acetone:Methanol mixture; the polarity is optimized for desired separation. researchgate.net |

| Development | Ascending development in a twin-trough chamber. | Saturation of the chamber with mobile phase vapor is crucial for reproducible results. researchgate.net |

| Detection/Scanning | Densitometric scanning in absorbance mode. | e.g., at 254 nm, where the phenylurea moiety absorbs UV light. |

| Quantification | Based on the peak area of the densitogram. | A calibration curve is prepared using standards of known concentrations. |

Spectroscopic Approaches for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules. researchgate.netslideshare.net Through various 1D and 2D NMR experiments, it is possible to determine the complete carbon-hydrogen framework of this compound. wpmucdn.comcore.ac.uk

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the butyl group (CH₃, CH₂, CH₂, and N-CH₂), the aromatic protons on the phenyl ring, and the N-H protons of the urea (B33335) moiety. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting pattern (multiplicity) allow for detailed assignments. researchgate.net

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., aliphatic, aromatic, carbonyl). researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Butyl-CH₃ | ~0.9 (triplet) | ~14 |

| Butyl-CH₂ | ~1.4 (sextet) | ~20 |

| Butyl-CH₂ | ~1.5 (quintet) | ~32 |

| N-CH₂ | ~3.2 (triplet) | ~40 |

| Urea N-H | 5.5 - 6.5 (broad singlet) | - |

| Urea N-H (phenyl) | 7.5 - 8.5 (broad singlet) | - |

| Aromatic C-H (ortho) | ~7.3 (doublet) | ~120 |

| Aromatic C-H (meta) | ~7.2 (triplet) | ~129 |

| Aromatic C-H (para) | ~7.0 (triplet) | ~123 |

| Aromatic C-ipso | - | ~139 |

| Urea C=O | - | ~155 |

Note: Predicted values are estimates based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive technique used for molecular weight determination and structural elucidation, especially for components within complex mixtures. nih.govresearchgate.net The initial step involves ionizing the molecule, commonly using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecular ion [M+H]⁺.

In an MS/MS experiment, this parent ion is selected and then subjected to fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions are analyzed to provide structural information. The fragmentation pattern of this compound would be characteristic of its structure, with likely cleavages occurring at the weaker bonds, such as the C-N and C-C bonds of the butyl group and the amide bonds of the urea linkage. Analyzing these fragments allows for the confirmation of the compound's identity and structure, even at trace levels in a complex matrix. sfu.caepfl.ch

Table 5: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| m/z (mass-to-charge ratio) | Ion Description | Predicted Structure of Fragment |

|---|---|---|

| 193.28 | [M+H]⁺ Parent Ion | C₁₁H₁₇N₂O⁺ |

| 136.14 | Loss of Butene (C₄H₈) | Phenylurea ion |

| 120.13 | Loss of Butylamine (C₄H₉NH₂) | Phenyl isocyanate ion |

| 94.12 | Loss of Butyl isocyanate (C₄H₉NCO) | Anilinium ion |

| 57.12 | Butyl cation | C₄H₉⁺ |

Note: this compound (C₁₁H₁₆N₂O) has a monoisotopic mass of 192.1263 Da.

Electrochemical and Biosensor Development for Detection

Electrochemical methods and biosensors offer sensitive and rapid alternatives to traditional chromatographic techniques for the detection of phenylurea compounds. These approaches are particularly valuable for environmental monitoring and agricultural applications.

While biosensors specifically designed for this compound are not extensively documented, the principles used for detecting other phenylurea herbicides are directly applicable. Phenylurea herbicides are known inhibitors of photosynthesis. nih.gov This property is the basis for the most common type of biosensor for this class of compounds.

The design of these biosensors typically involves the immobilization of a biological recognition element that is sensitive to phenylurea compounds onto a transducer, which converts the biological response into a measurable signal.

Biorecognition Element : The most frequently used biological component is Photosystem II (PSII), the protein complex in plants, algae, and cyanobacteria that performs the initial steps of photosynthesis. nih.govscispace.comresearchgate.net Phenylurea herbicides act by binding to the D1 protein within PSII, blocking the electron transport chain.

Transducer : Electrochemical transducers, particularly amperometric electrodes, are commonly employed. scispace.comresearchgate.net These electrodes measure the change in electric current resulting from the redox reactions of the electron transport chain.

Principle of Detection : In the presence of a phenylurea compound like this compound, the electron flow in PSII is inhibited. This inhibition leads to a decrease in the rate of photoreduction of an artificial electron acceptor, which can be measured as a decrease in the amperometric signal. researchgate.net The magnitude of this decrease is proportional to the concentration of the herbicide.

A typical biosensor setup might involve PSII complexes isolated from a thermophilic cyanobacterium immobilized on the surface of a screen-printed graphite (B72142) electrode. scispace.comresearchgate.net This assembly can be integrated into a flow-cell system for continuous monitoring. Such biosensors have demonstrated high sensitivity, with limits of detection in the nanomolar range (approximately 10⁻⁹ M) for herbicides like diuron (B1670789) and atrazine. researchgate.net

| Component | Example Material/System | Function |

|---|---|---|

| Biorecognition Element | Photosystem II (PSII) from Synechococcus elongatus | Binds to phenylurea herbicides, leading to inhibition of electron transport. |

| Immobilization Matrix | Glutaraldehyde cross-linking on electrode surface | Attaches the biological component to the transducer while maintaining its activity. |

| Transducer | Screen-printed graphite working electrode | Measures the current generated by photosynthetic electron transport. |

| Artificial Electron Acceptor | 2,6-Dichlorophenolindophenol (DCPIP) | Receives electrons from PSII, allowing for measurement of activity. |

| Detection Principle | Amperometry | Measures the decrease in reduction current upon herbicide binding and inhibition. |

Voltammetric Methods

Voltammetry encompasses a group of electroanalytical techniques where the current is measured as a function of an applied potential. These methods are well-suited for the detection of electroactive compounds like phenylureas. The detection is typically based on the electrochemical oxidation of the phenylurea molecule at the surface of a working electrode.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced voltammetric techniques often used for pesticide analysis due to their high sensitivity and ability to resolve signals from background currents. acs.org For the analysis of a phenylurea herbicide like isoproturon, a glassy carbon electrode (GCE) modified with nanomaterials such as hollow AgAu nanoshells has been shown to enhance electrocatalytic activity. acs.org This enhancement results in a lower oxidation potential and a significantly increased peak current, leading to a lower limit of detection. acs.org A similar approach could be developed for this compound.

The general procedure involves:

Accumulation Step : The analyte is preconcentrated onto the electrode surface by applying a specific potential for a set duration.

Voltammetric Scan : The potential is scanned, and the resulting oxidation peak current is measured. The peak height is proportional to the concentration of the analyte.

These methods can achieve very low detection limits, often in the microgram per liter (µg L⁻¹) range, making them suitable for detecting trace levels of herbicides in environmental samples like water and soil. acs.org

Potentiometric Methods

Potentiometric sensors measure the potential difference between two electrodes in the absence of a significant current. These sensors are highly selective for specific ions. While potentiometric biosensors are widely developed for the detection of urea, their application to substituted ureas like this compound is more complex. mdpi.comnih.gov

Potentiometric urea biosensors typically rely on the enzyme urease, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. mdpi.comnih.goviitd.ac.in This reaction causes a change in pH or ammonium (B1175870) ion concentration, which can be detected by a pH-sensitive or ammonium-ion-selective electrode.

However, the substrate specificity of urease is generally high for urea. It is unlikely that urease would efficiently hydrolyze N-substituted ureas like this compound. Therefore, a direct potentiometric biosensor based on urease for this compound detection is not feasible. The development of a potentiometric sensor for this compound would likely require a different recognition principle, such as an ionophore with specific binding affinity for the this compound molecule integrated into a polymeric membrane electrode.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in exploring the intrinsic properties of Butylphenylurea. These calculations allow for the prediction of molecular structure, electronic distribution, and reactivity, as well as the elucidation of complex reaction mechanisms.

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical methods are used to compute various electronic properties of this compound and related compounds to predict their behavior in chemical reactions.

Computational studies on analogous compounds, such as aliphatic amines, utilize methods like DFT to analyze the relationship between molecular electronic structure and chemical properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

For phenylurea herbicides, QSAR models have shown that electronic descriptors are key factors affecting their toxicity, underscoring the importance of electronic structure in determining biological activity. nih.gov Similarly, for cytotoxic urea (B33335) derivatives, the energy of the HOMO (EHOMO) has been identified as a significant descriptor, with lower EHOMO values correlating with higher cytotoxicity against certain cell lines. researchgate.net DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting regions for potential intermolecular interactions.

Table 1: Common Quantum Chemical Methods and Predicted Properties

| Computational Method | Predicted Properties | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, MEP maps, Mulliken charges, Dipole moment | Predicts reactive sites, stability, and potential for intermolecular interactions. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies, UV-Vis spectra | Characterizes spectroscopic properties. |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states.

The formation of urethane, a reaction closely related to urea synthesis, has been investigated through a combination of experimental kinetics and high-accuracy quantum chemical calculations (G4MP2) with an implicit solvent model. researchgate.netmdpi.com In these studies, n-butylamine was used as a quenching agent, which reacts spontaneously with phenyl isocyanate to form the adduct N-butylphenylurea. mdpi.comuni-miskolc.hunih.gov This highlights the rapid kinetics of urea formation from an isocyanate and a primary amine.

The theoretical analysis of such reactions involves:

Locating Stationary Points: Geometries of reactants, products, intermediates (IM), and transition states (TS) on the potential energy surface are optimized. researchgate.netuni-miskolc.hu

Calculating Energy Barriers: The energy difference between reactants and transition states (activation energy) is calculated to predict reaction rates. For the reaction of phenyl isocyanate, theoretical studies have analyzed mechanisms involving alcohol or isocyanate catalysis, identifying multi-centered transition states and intermediates like allophanate. researchgate.netnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the minimum energy pathway connecting a transition state to the corresponding reactants and products, confirming the proposed mechanism. scribd.com

Furthermore, studies have noted that n-butylphenylurea itself can undergo further reactions, such as reacting with phenylisocyanate in a model reaction for biuret (B89757) bond formation, which is relevant in polymerization processes. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This is particularly relevant for derivatives like tert-butylphenylurea, which is a key structural motif in potent inhibitors of epigenetic targets.

A prominent example is the role of the tert-butylphenylurea moiety in inhibitors of the histone methyltransferase DOT1L, an enzyme implicated in MLL-rearranged leukemia. nih.gov The potent inhibitor EPZ004777 features a tert-butylphenylurea group that plays a critical role in its binding and potency. vdoc.pub

Key findings from docking and crystallographic studies include:

Induced-Fit Mechanism: The sterically hindered tert-butylphenylurea group induces significant conformational changes in the DOT1L catalytic site upon binding. vdoc.pub

Formation of a Hydrophobic Pocket: This induced conformational change creates a new hydrophobic pocket that is not present when the natural cofactor S-adenosyl-l-methionine (SAM) is bound. The tert-butylphenylurea moiety fits snugly into this pocket, contributing significantly to the inhibitor's high affinity and specificity. nih.govvdoc.pub

Binding Site Interactions: Docking studies of newly designed inhibitors retaining the tert-butylphenylurea moiety have been used to rationalize their biological activity and guide further pharmacomodulation. The orientation of this group within the catalytic site is a determining factor for inhibitory potency. nih.gov

Similar docking approaches have been applied to other phenylurea derivatives, such as diaryl ureas targeting B-RAF kinase, to study their binding modes and identify essential hydrogen bonding interactions within the active site. nih.gov

Table 2: Predicted Interactions of the tert-Butylphenylurea Moiety with DOT1L

| Interaction Type | Role in Binding | Reference |

|---|---|---|

| Hydrophobic Interactions | The tert-butyl group occupies a newly formed hydrophobic pocket, enhancing binding affinity. | nih.gov |

| Induced Fit | The bulky moiety forces a conformational change in the enzyme's catalytic site, contributing to specificity. | vdoc.pub |

Conformational Analysis and Stability of this compound in Biological Environments

While extensive molecular dynamics (MD) simulations specifically for this compound in biological environments are not widely documented, insights can be drawn from studies on related urea derivatives and its behavior within protein binding sites. Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt and their relative stabilities.

For substituted diphenylureas, extensive NMR and UV spectral analyses have been performed to understand the conformation in solution. These studies indicate that the conformations observed in solution are in good agreement with those determined from X-ray crystallography, suggesting a degree of conformational rigidity around the urea core. nih.gov

The stability of this compound's conformation is particularly relevant in the context of its interaction with biological targets. The induced-fit binding of the tert-butylphenylurea moiety in DOT1L inhibitors demonstrates that the molecule adopts a specific, stable conformation within the binding pocket. vdoc.pub MD simulations of such ligand-protein complexes could further elucidate the stability of these binding poses, the dynamics of the interactions, and the role of surrounding water molecules, providing a more complete picture of the binding event over time.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively.

Numerous QSAR studies have been successfully conducted on various classes of phenylurea derivatives to predict their biological effects and guide the design of new compounds. ontosight.ai These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression methods to find a mathematical equation that relates these descriptors to the observed activity.

Examples from studies on phenylurea derivatives include: